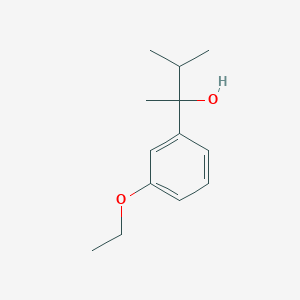

2-(3-Ethoxyphenyl)-3-methyl-butan-2-ol

Description

Significance of Aryl Ether-Containing Tertiary Alcohols in Organic Synthesis and Beyond

The significance of this chemical class stems from the individual importance of its constituent functional groups. Aryl ethers, with a general structure of Ar-O-R, are integral to a wide array of applications, including their use in dyes, perfumes, oils, and various industrial materials. rsc.org They are also prevalent scaffolds in pharmaceuticals; for example, p-ethoxyaniline serves as a precursor for the analgesic phenacetin, and other aryl ether derivatives are explored for their antioxidant properties. nih.gov

Concurrently, tertiary alcohols are fundamental building blocks in organic chemistry. msu.edu Their synthesis and reactions are cornerstones of synthetic strategy, providing access to complex molecular frameworks. The tertiary alcohol moiety is a key feature in numerous bioactive molecules, making its stereocontrolled synthesis a major focus of modern research. bris.ac.uk

Structural Features of 2-(3-Ethoxyphenyl)-3-methyl-butan-2-ol within this Chemical Class

The compound this compound is a clear exemplar of this chemical class, possessing both a sterically congested tertiary alcohol center and an aryl ether system. Its structure can be deconstructed into two primary components: the tertiary alcohol core and the aryl ether substituent.

Tertiary Alcohol Core: The base structure is derived from 3-methyl-2-butanol. wikipedia.orgymdb.ca The hydroxyl (-OH) group is located at the second carbon (C2) of the butane (B89635) chain. This same carbon atom is bonded to a methyl group, an isopropyl group (composed of C3, C4, and the methyl group attached to C3), and the 3-ethoxyphenyl group. Since the carbinol carbon (C2) is bonded to three other carbon atoms, it is defined as a tertiary alcohol. Tertiary alcohols are notably less reactive in oxidation reactions compared to primary or secondary alcohols.

Aryl Ether Moiety: This part of the molecule is the 3-ethoxyphenyl group. It consists of a phenyl ring attached to the C2 of the butanol chain. An ethoxy group (-O-CH₂CH₃) is connected to the third carbon of this phenyl ring (the meta position). This ether linkage is generally stable and contributes to the lipophilicity of the molecule.

The following table summarizes the key structural features of this compound.

| Feature | Description | Constituent Parts |

| Core Alcohol Structure | A four-carbon chain with a hydroxyl group at position 2. | Butan-2-ol |

| Substitution Pattern | A methyl group at position 3 of the butane chain. | 3-methyl |

| Alcohol Classification | The hydroxyl-bearing carbon (C2) is bonded to three other carbon atoms, creating a sterically hindered center. | Tertiary Alcohol |

| Aromatic System | A phenyl ring attached to the tertiary carbinol center. | Phenyl group |

| Ether Linkage | An ethoxy group attached to the phenyl ring at the meta-position. | 3-Ethoxy |

| Combined Moiety | The substituted phenyl ring forming the aryl ether component. | 3-Ethoxyphenyl |

Historical Context of Tertiary Alcohol and Aryl Ether Synthesis Methodologies

The synthesis of molecules like this compound relies on established and evolving methods for creating its two key functional groups.

Historical Methods for Aryl Ether Synthesis

The formation of the C(aryl)-O bond has been a long-standing challenge in organic chemistry, with several key methods developed over the past century.

| Synthesis Method | Description | Typical Conditions | Limitations |

| Williamson Ether Synthesis | The first widely used method, involving the SN2 reaction of a phenoxide with an alkyl halide. nih.govresearchgate.net | Base (to form phenoxide), alkyl halide. | Limited to primary alkyl halides; secondary and tertiary halides tend to undergo elimination. researchgate.net |

| Ullmann Condensation | A copper-catalyzed coupling of a phenol (B47542) with an aryl halide. nih.govumich.edu | High temperatures, polar solvents, stoichiometric copper. | Harsh reaction conditions, limited substrate scope in early iterations. nih.gov |

| Buchwald-Hartwig Etherification | A palladium-catalyzed cross-coupling reaction that represented a major advance. rsc.org | Palladium catalyst, phosphine (B1218219) ligand, base. | Enabled milder conditions and greatly expanded substrate scope, including for tertiary alcohols. rsc.org |

| Metal-Free Arylation | Newer methods using hypervalent iodine reagents like diaryliodonium salts to couple with alcohols. organic-chemistry.org | Mild, metal-free conditions. | Stoichiometric use of the iodine reagent is often required. |

Historical Methods for Tertiary Alcohol Synthesis

The construction of tertiary alcohols has been dominated by the addition of organometallic reagents to carbonyl compounds.

| Synthesis Method | Description | Reagents | Key Features |

| Grignard Reaction | The classic and most fundamental method, involving the nucleophilic addition of a Grignard reagent to a ketone. wikipedia.org | Organomagnesium halide (R-MgX), ketone, aqueous workup. | Highly versatile and widely used for C-C bond formation. wikipedia.orgyoutube.com |

| Organolithium Addition | Similar to the Grignard reaction, using an organolithium reagent as the nucleophile to attack a ketone. | Organolithium (R-Li), ketone, aqueous workup. | Organolithium reagents are generally more reactive than Grignard reagents. |

| Asymmetric Catalysis | Modern approaches that use a chiral catalyst to control the stereochemical outcome of the addition to a ketone. msu.edubris.ac.uk | Chiral metal complexes or organocatalysts. | Enables the synthesis of enantioenriched tertiary alcohols, which is crucial for bioactive molecules. msu.edubris.ac.uk |

The development of these synthetic strategies has been crucial. Early palladium-catalyzed etherification methods, for instance, often favored tertiary alcohols as coupling partners to prevent side reactions like β-hydride elimination. rsc.org Similarly, the challenge of adding organometallic reagents to sterically hindered or easily enolizable ketones has driven significant innovation in the synthesis of tertiary alcohols. msu.edu

Structure

3D Structure

Properties

IUPAC Name |

2-(3-ethoxyphenyl)-3-methylbutan-2-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20O2/c1-5-15-12-8-6-7-11(9-12)13(4,14)10(2)3/h6-10,14H,5H2,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QSABJXWATBNHFM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC(=C1)C(C)(C(C)C)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Stereochemical Aspects in the Synthesis of Chiral Tertiary Alcohols with Aryl Ether Substituents

Enantioselective Synthesis Methods

Enantioselective methods offer the most efficient route to chiral molecules by directly forming the desired stereoisomer. These methods typically rely on chiral catalysts that can differentiate between the two faces of a prochiral starting material.

One of the most direct and powerful strategies for synthesizing chiral tertiary alcohols is the catalytic asymmetric addition of organometallic reagents to prochiral ketones. nih.govresearchgate.net In the context of synthesizing 2-(3-Ethoxyphenyl)-3-methyl-butan-2-ol, this would involve the addition of an ethyl group (from a reagent like diethylzinc (B1219324) or an ethyl Grignard reagent) to 1-(3-ethoxyphenyl)-2-methylpropan-1-one.

The primary challenges in this approach are the lower reactivity of ketones compared to aldehydes and the difficulty in achieving high enantio-face differentiation due to the smaller steric and electronic differences between the two substituents on the prochiral carbon. msu.edu The strong basicity of many organometallic reagents can also lead to side reactions, such as enolization of the ketone or reduction to a secondary alcohol. researchgate.net To overcome these issues, highly efficient catalytic systems are required. Recent progress has focused on the use of organozinc, organoaluminum, and Grignard reagents in the presence of a chiral catalyst. researchgate.netrsc.orgmdpi.com

Table 3.1: Examples of Catalytic Asymmetric Addition to Ketones

| Ketone Substrate | Organometallic Reagent | Chiral Ligand/Catalyst | Enantiomeric Excess (ee) | Source |

|---|---|---|---|---|

| Acetophenone | Diethylzinc | Chiral Phosphoramide Ligand | Up to 99% | rsc.org |

| Various Aryl Ketones | Alkyl Grignard Reagents | (R,R)-L12 (Biaryl-DACH derived) | Up to 95% | nih.gov |

This table presents data for analogous reactions to illustrate the effectiveness of the method.

The success of catalytic asymmetric additions hinges almost entirely on the design of the chiral ligand. rsc.org The ligand coordinates to the metal center of the catalyst, creating a chiral environment that forces the organometallic reagent to attack one face of the ketone preferentially. acs.org An effective ligand must be able to control reactivity and selectivity without being chemically altered in the process. rsc.org

A significant advancement in this area is the development of biaryl chiral ligands derived from scaffolds like 1,2-diaminocyclohexane (DACH). nih.gov These ligands provide a well-defined and tunable chiral pocket around the metal, enabling highly enantioselective additions of both aliphatic and aromatic Grignard reagents to a broad range of ketones. nih.gov Another powerful concept is "metal-ligand cooperation," where the ligand is not merely a passive scaffold but actively participates in the reaction mechanism, often through proton transfer or other interactions, leading to enhanced reactivity and selectivity. rsc.org

Asymmetric cyanosilylation of ketones is a robust method for creating chiral quaternary centers. researchgate.netresearchgate.net This reaction involves the addition of a silyl (B83357) cyanide reagent (like trimethylsilyl (B98337) cyanide, TMSCN) to a ketone, catalyzed by a chiral Lewis base or a chiral metal complex. chinesechemsoc.orgnih.gov The resulting product is a chiral tertiary cyanohydrin, a versatile intermediate that can be converted into various functional groups, including α-hydroxy acids, β-amino alcohols, and, importantly, tertiary alcohols. chinesechemsoc.org

For a substrate like 1-(3-ethoxyphenyl)-2-methylpropan-1-one, this method would yield a cyanohydrin that can be subsequently transformed into the target alcohol. A notable development is the use of a three-component catalyst system comprising a chiral (salen)AlCl complex, a phosphorane, and hexamethylphosphoramide (B148902) (HMPA), which has proven effective for the highly diastereo- and enantioselective cyanosilylation of challenging α-branched acyclic ketones. chinesechemsoc.orgchinesechemsoc.org This approach allows for the construction of tertiary alcohols with two adjacent stereocenters with high control. chinesechemsoc.org

Table 3.2: Asymmetric Cyanosilylation of Ketones

| Ketone | Cyanide Source | Catalyst System | Enantiomeric Excess (ee) | Source |

|---|---|---|---|---|

| Aliphatic Ketones | Me2(CH2Cl)SiCN | (salen)AlCl / Phosphorane | Up to 98% | chinesechemsoc.orgthieme-connect.com |

| Acetal Ketones | TMSCN | Modified Cinchona Alkaloids | High | nih.gov |

This table showcases the scope and high selectivity of modern cyanosilylation methods.

While not directly applicable to the synthesis of this compound, the catalytic asymmetric aldol (B89426) reaction to form other complex tertiary alcohols provides valuable insights into modern synthetic strategies. thieme-connect.de A prominent example is the synthesis of chiral CF3-substituted tertiary propargylic alcohols. rsc.orgresearchgate.net These reactions involve the addition of an enolate to a trifluoromethyl ketone. rsc.org

The key to success in these transformations is the identification of a suitable catalyst. For instance, a system comprising Cu(II) and a chiral hydroxamic acid has been shown to promote the direct aldol reaction of an α-N3 amide to trifluoromethyl ketones, constructing a tetrasubstituted carbon with high stereoselectivity. rsc.org In this catalytic system, the Cu(II) complex acts as both a Lewis acid to activate the ketone and a Brønsted base to generate the enolate. rsc.org This demonstrates how carefully designed catalysts can orchestrate complex bond formations to access highly functionalized chiral tertiary alcohols.

Kinetic Resolution of Racemic Tertiary Alcohols

An alternative to direct asymmetric synthesis is kinetic resolution (KR). wikipedia.org This process starts with a racemic mixture (a 50:50 mix of both enantiomers) of the tertiary alcohol. A chiral catalyst or reagent is then used to selectively react with one enantiomer at a much faster rate than the other. wikipedia.orgnih.gov This leaves behind the unreacted, less reactive enantiomer in an enantioenriched form. The major drawback is that the theoretical maximum yield for the recovered enantiomer is 50%.

Non-enzymatic methods for the kinetic resolution of tertiary alcohols are relatively rare but powerful. nih.govscispace.com One reported strategy involves the intramolecular allylic substitution of racemic tertiary allylic alcohols, co-catalyzed by a chiral bisphosphoric acid and a silver salt, which achieves extremely high selectivity factors. nih.govresearchgate.net

Enzymatic kinetic resolution is a widely used and highly effective technique, particularly for alcohols. rsc.orgmdpi.com Lipases are the most common enzymes employed for this purpose. wikipedia.org The reaction typically involves the enantioselective acylation (or transesterification) of the alcohol using an acyl donor like vinyl acetate. rsc.org The enzyme's chiral active site preferentially accommodates one enantiomer of the alcohol, catalyzing its conversion to an ester, while leaving the other enantiomer largely unreacted.

However, the kinetic resolution of tertiary alcohols using enzymes is significantly more challenging than for secondary alcohols due to the steric bulk around the hydroxyl group, which hinders access to the enzyme's active site. rsc.orgjst.go.jp Despite this difficulty, lipases such as lipase (B570770) A from Candida antarctica (CAL-A) have been successfully used for the resolution of certain racemic tertiary alcohols. rsc.org A landmark achievement in this field is the development of a chemoenzymatic dynamic kinetic resolution (DKR) of a tertiary alcohol. jst.go.jprsc.org In DKR, the slow-reacting enantiomer is continuously racemized back to the 50:50 mixture in situ, allowing the fast-reacting enantiomer to be converted completely, thus overcoming the 50% yield limitation of standard KR. jst.go.jp

Table 3.3: Enzymatic Kinetic Resolution of Tertiary Alcohols

| Alcohol Substrate | Enzyme | Acyl Donor / Reaction | Result | Source |

|---|---|---|---|---|

| rac-1-(1-Adamantyl)ethanol | Lipase A from Candida antarctica (CAL-A) | Vinyl Acetate | (R)-ester (>99% ee), (S)-alcohol (82% ee) | jst.go.jp |

| Racemic Tertiary Allylic Alcohol | Pseudomonas cepacia Lipase (PSL) | Acylation | Good conversion, high e.r. | mdpi.com |

This table presents examples of enzymatic resolutions for representative tertiary alcohols.

Asymmetric Enamide–Imine Tautomerism

The kinetic resolution of racemic tertiary alcohols represents a powerful strategy for accessing enantiopure compounds. One emerging method in this domain is the application of asymmetric enamide-imine tautomerism, catalyzed by chiral Brønsted acids. While a direct application to this compound has not been documented in publicly available literature, the principles of this methodology have been demonstrated with structurally related compounds.

A study on the kinetic resolution of racemic 2-arylsulfonamido tertiary allyl alcohols has shown the potential of this approach. nih.govresearcher.life In this process, a chiral phosphoric acid catalyst promotes the tautomerization of the less reactive enantiomer of the starting alcohol to an enamide, which then isomerizes to a more stable α-hydroxy imine. This leaves the more reactive enantiomer of the tertiary alcohol unreacted and thus enantiomerically enriched. The success of this method with 1,1-dialkyl substituted allyl alcohols suggests its potential applicability to precursors of this compound, assuming a suitable functional group handle, such as an arylsulfonamido group, is incorporated into the synthetic design. nih.gov

Enantioconvergent Hydrogenation Strategies

Enantioconvergent hydrogenation is a highly efficient strategy for the synthesis of chiral molecules, as it can theoretically convert a racemic starting material entirely into a single enantiomer of the product. This approach has been successfully applied in the synthesis of Taranabant, a compound structurally analogous to this compound. The synthesis of Taranabant provides a strong model for the potential enantioselective synthesis of the target compound.

In the synthesis of Taranabant, a key step involves the asymmetric hydrogenation of a stereodefined tetrasubstituted enamide. This reaction is catalyzed by a ruthenium complex, for example, with a chiral phosphine (B1218219) ligand such as (S)-TolBINAP and a chiral diamine like (R)-DMAPEN. nih.gov This catalytic system is effective for the highly enantio- and diastereoselective hydrogenation of α-substituted aromatic ketones through a dynamic kinetic resolution process. nih.gov The substrate, a racemic ketone, is hydrogenated to afford the desired alcohol with high syn-selectivity and excellent enantiomeric excess. nih.gov This demonstrates the catalyst's ability to differentiate between the enantiofaces of the ketone and control the formation of two adjacent stereocenters in a single step.

A similar strategy could be envisioned for the synthesis of this compound, starting from the corresponding racemic α-substituted ketone. The use of a suitable chiral ruthenium catalyst would be expected to yield the desired tertiary alcohol with high levels of stereocontrol.

Diastereoselective Synthesis of Tertiary Alcohols

The construction of the vicinal stereocenters in this compound requires a high degree of diastereoselectivity. The aforementioned enantioconvergent hydrogenation of a racemic α-substituted ketone is an excellent example of a diastereoselective process. nih.gov

Another powerful method for achieving high diastereoselectivity in the synthesis of tertiary alcohols with adjacent stereocenters is the cyanosilylation of racemic α-branched acyclic ketones. chinesechemsoc.orgchinesechemsoc.org This method utilizes a chiral catalyst system, such as a Jacobsen (salen)AlCl complex activated by a phosphorane, to control the addition of a cyanide source to the ketone. chinesechemsoc.orgchinesechemsoc.org This approach has been shown to produce Cα-tetrasubstituted silyl cyanohydrins with high diastereomeric ratios (up to >20:1) and enantiomeric excesses (90-98%). chinesechemsoc.org The resulting cyanohydrin can then be further manipulated to yield the desired tertiary alcohol.

A formal synthesis of Taranabant has been demonstrated using this methodology, highlighting its applicability to the synthesis of structurally similar compounds like this compound. chinesechemsoc.orgchinesechemsoc.org

Below is a data table summarizing representative results for the diastereoselective cyanosilylation of racemic α-branched ketones, which could be analogous to a precursor of the target compound.

| Substrate (Racemic Ketone) | Catalyst System | Cyanide Source | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee) | Reference |

|---|---|---|---|---|---|

| Racemic α-branched acyclic ketone | (salen)AlCl, Phosphorane, HMPA | Me2(CH2Cl)SiCN | >20:1 | 90-98% | chinesechemsoc.orgchinesechemsoc.org |

Control of Quaternary Carbon Stereocenters

The central challenge in the synthesis of this compound lies in the stereoselective construction of the quaternary carbon stereocenter (the carbinol carbon). The creation of such sterically congested centers is a formidable task in organic synthesis.

The enantioconvergent hydrogenation and diastereoselective cyanosilylation methods discussed above are prime examples of strategies that effectively control the formation of this quaternary stereocenter. nih.govchinesechemsoc.orgchinesechemsoc.org In both cases, a chiral catalyst plays a crucial role in orchestrating the approach of the incoming nucleophile (hydride or cyanide) to the prochiral ketone, thereby establishing the absolute configuration of the newly formed stereocenter with high fidelity.

The success of these methods in the synthesis of Taranabant, which also possesses a quaternary stereocenter, underscores their potential for the stereocontrolled synthesis of this compound. nih.govchinesechemsoc.orgchinesechemsoc.org

The following table presents data on the enantioselective synthesis of tertiary alcohols with quaternary stereocenters, analogous to the target compound.

| Synthetic Strategy | Substrate Type | Catalyst/Reagent | Key Outcome | Reference |

|---|---|---|---|---|

| Enantioconvergent Hydrogenation | Racemic α-substituted aromatic ketone | [RuCl2((S)-TolBINAP)((R)-DMAPEN)] | High syn-selectivity and ee | nih.gov |

| Diastereoselective Cyanosilylation | Racemic α-branched acyclic ketone | (salen)AlCl, Phosphorane | High dr and ee | chinesechemsoc.orgchinesechemsoc.org |

Mechanistic Investigations of Reactions Involving 2 3 Ethoxyphenyl 3 Methyl Butan 2 Ol

Mechanisms of Carbon-Carbon Bond Formation

The formation of the carbon skeleton of 2-(3-ethoxyphenyl)-3-methyl-butan-2-ol, as with many tertiary alcohols, can be achieved through the addition of an organometallic reagent to a suitable ketone. The primary method for this transformation is the Grignard reaction.

Nucleophilic Addition Mechanisms (e.g., Grignard Reaction)

The synthesis of this compound can be envisioned via the nucleophilic addition of an isopropyl Grignard reagent (isopropylmagnesium halide) to 3-ethoxyacetophenone. The mechanism of this reaction is a classic example of nucleophilic addition to a carbonyl group. organic-chemistry.orglibretexts.org

The reaction commences with the coordination of the magnesium ion of the Grignard reagent to the carbonyl oxygen of the ketone. This coordination polarizes the carbonyl group, enhancing the electrophilicity of the carbonyl carbon. libretexts.orgpressbooks.pub Subsequently, the nucleophilic isopropyl group attacks the electrophilic carbonyl carbon, leading to the formation of a tetrahedral magnesium alkoxide intermediate. libretexts.orgpressbooks.pub The final step involves the protonation of this intermediate during an aqueous workup to yield the tertiary alcohol. pressbooks.pub

| Reaction Step | Description |

| 1. Coordination | The Lewis acidic MgX+ part of the Grignard reagent coordinates to the carbonyl oxygen. |

| 2. Nucleophilic Attack | The carbanionic portion of the Grignard reagent attacks the carbonyl carbon. |

| 3. Intermediate Formation | A tetrahedral magnesium alkoxide intermediate is formed. |

| 4. Protonation | Aqueous workup protonates the alkoxide to yield the final tertiary alcohol. |

Single Electron Transfer (SET) Pathways

In cases involving sterically hindered ketones and Grignard reagents, an alternative to the direct nucleophilic addition mechanism is the Single Electron Transfer (SET) pathway. organic-chemistry.org While direct nucleophilic addition is generally favored, the steric bulk of the isopropyl group in the Grignard reagent and the substitution on the aromatic ring of the ketone could allow for a competing SET mechanism.

In the SET pathway, an electron is transferred from the Grignard reagent to the ketone, forming a magnesium-ketyl radical anion pair. This radical anion can then collapse to form the same alkoxide intermediate as in the nucleophilic addition pathway. However, the presence of radical intermediates can also lead to side reactions such as enolization and reduction. organic-chemistry.org

Radical Deconstruction Mechanisms

While typically associated with the synthesis of complex molecules, radical deconstruction mechanisms can also be considered in the context of reactions involving tertiary alcohols like this compound. nih.govnih.gov These mechanisms often involve the generation of a radical at the tertiary carbon, which can then undergo further reactions. For instance, the formation of highly congested tertiary homoallylic alcohols has been reported via the rearrangement of Breslow intermediates, which proceed through a close radical pair. nih.govnih.gov Although not a direct formation of this compound, these studies highlight the accessibility of radical pathways in the synthesis of hindered tertiary alcohols. nih.govnih.gov

Carbocation Rearrangement Mechanisms in Alcohol Reactions (e.g., 1,2-Hydride Shifts)

Reactions of alcohols that proceed through a carbocation intermediate are susceptible to rearrangements, which occur to form a more stable carbocation. libretexts.orgwizeprep.comlumenlearning.com In the case of this compound, if the hydroxyl group is protonated and leaves as water, a tertiary carbocation is formed. This carbocation is relatively stable due to the tertiary nature and the potential for resonance stabilization from the ethoxyphenyl group.

However, if a less stable carbocation were to form in a related reaction, a 1,2-hydride or 1,2-alkyl shift could occur. libretexts.orgkhanacademy.org For instance, if a secondary carbocation were present adjacent to the tertiary center, a hydride shift would be highly favorable to generate the more stable tertiary carbocation. libretexts.org

| Carbocation Type | Relative Stability | Potential for Rearrangement |

| Primary | Least Stable | High |

| Secondary | More Stable | Moderate |

| Tertiary | Most Stable | Low (unless a more stable resonance-stabilized carbocation can be formed) |

C-C Bond Cleavage Mechanisms in Tertiary Alcohols

The cleavage of carbon-carbon bonds in tertiary alcohols is a significant reaction, often occurring under oxidative conditions. byjus.com For this compound, the bond between the tertiary carbon and the isopropyl group or the ethoxyphenyl group could be cleaved.

Recent research has shown that iron photocatalysis can facilitate the aerobic oxidation of secondary and tertiary alcohols, leading to α-C-C bond cleavage to form acids at room temperature. nih.gov Another approach involves a cobalt-catalyzed hydrogen atom transfer (HAT) process for the aerobic C–C bond cleavage of tertiary allylic alcohols to generate ketones. chemistryviews.org While not directly applicable to a saturated alcohol like this compound, these methods illustrate the potential for C-C bond cleavage in tertiary alcohols through radical intermediates.

Mechanisms of Carbon-Oxygen Bond Formation/Cleavage (Etherification)

The etherification of tertiary alcohols is a challenging transformation due to the steric hindrance around the hydroxyl group and the propensity for elimination reactions. masterorganicchemistry.com Direct acid-catalyzed dehydration to form a symmetrical ether is generally not a viable method for tertiary alcohols as it leads to the formation of alkenes. masterorganicchemistry.comopenstax.org

However, etherification can be achieved under certain conditions. For example, iron(III)-catalyzed unsymmetrical etherification of a tertiary alcohol like tert-butanol (B103910) with a primary alcohol has been reported. nih.gov The proposed mechanism involves the formation of a zwitterionic intermediate from the reaction of the iron(III) catalyst with the tertiary alcohol, followed by C-O bond cleavage to form a benzylic carbocation in situ. nih.gov This carbocation is then trapped by the primary alcohol to form the unsymmetrical ether. nih.gov

S_N1-like Pathways in Deoxygenative Functionalizations

Deoxygenative functionalization of tertiary alcohols, such as this compound, often proceeds through pathways involving carbocationic intermediates, characteristic of a unimolecular nucleophilic substitution (S_N1) mechanism. The stability of the tertiary carbocation generated from this alcohol is a key factor driving these reactions.

The reaction is initiated by the protonation of the hydroxyl group by a Brønsted or Lewis acid, converting it into a good leaving group (water). libretexts.org The subsequent departure of the water molecule is typically the rate-determining step, leading to the formation of a planar tertiary carbocation. libretexts.org This carbocation is stabilized by hyperconjugation from the adjacent methyl and isopropyl groups, as well as by the electronic effects of the 3-ethoxyphenyl substituent. The presence of the ethoxy group, an electron-donating group, can further stabilize the carbocation through resonance, although its meta position relative to the benzylic carbon diminishes this effect compared to an ortho or para substituent.

Once formed, the carbocation is susceptible to attack by a variety of nucleophiles. For instance, in the presence of halide ions, an alkyl halide is formed. libretexts.org The reaction generally proceeds with racemization if the carbon center were chiral, due to the planar nature of the carbocation intermediate allowing for nucleophilic attack from either face. libretexts.org

Recent advancements have seen the development of deoxygenative cross-coupling reactions of tertiary alcohols. These methods often employ a dual catalytic system, for example, a combination of a Lewis acid to facilitate the C-O bond cleavage and a transition metal catalyst to mediate the coupling with a nucleophilic partner, such as a boronic acid in a Suzuki-Miyaura type coupling. Mechanistic studies of these transformations support the involvement of an S_N1-like pathway for the activation of the tertiary alcohol.

Table 1: Representative Data for S_N1-like Deoxygenative Functionalization of Tertiary Alcohols Data is illustrative for this class of compounds as specific data for this compound was not found in the searched literature.

| Substrate (Tertiary Alcohol) | Nucleophile | Catalyst/Conditions | Product | Yield (%) |

|---|---|---|---|---|

| 1-Methylcyclohexanol | Anisole | Bi(OTf)₃ | 1-Anisyl-1-methylcyclohexane | 95 |

| 2-Phenylpropan-2-ol | 1,3,5-Trimethoxybenzene | Sc(OTf)₃ | 2-(2,4,6-Trimethoxyphenyl)-2-phenylpropane | 92 |

| Adamantan-1-ol | Thiophene | HBF₄·OEt₂ | 1-(2-Thienyl)adamantane | 88 |

Radical Chain Processes (S_RN1)

The S_RN1 (substitution, radical-nucleophilic, unimolecular) mechanism represents an alternative pathway for the functionalization of certain substrates, proceeding through a radical chain process. While more commonly observed for substrates like aryl and vinyl halides, the principles can be extended to consider the potential involvement of tertiary alcohols like this compound, particularly when converted to a suitable precursor.

The S_RN1 mechanism is typically initiated by the transfer of a single electron to the substrate, often from a photostimulated or solvated electron source, to form a radical anion. libretexts.org For a tertiary alcohol derivative (e.g., a tertiary alkyl halide formed from the alcohol), this radical anion would then fragment, cleaving the carbon-leaving group bond to generate a tertiary alkyl radical and a leaving group anion.

This tertiary radical can then react with a nucleophile to form a new radical anion. A subsequent electron transfer from this new radical anion to another molecule of the starting substrate propagates the chain reaction, yielding the final product and regenerating the initial radical anion.

Direct S_RN1 reactions of tertiary alcohols themselves are not commonly reported. However, they can be envisioned to participate in such processes after conversion to a derivative with a better leaving group, such as a halide or a tosylate. The stability of the resulting tertiary radical, analogous to the stability of the tertiary carbocation in S_N1 reactions, would be a crucial factor in the viability of this pathway. Recent studies have shown that tertiary alcohols can serve as precursors for tertiary alkyl radicals in Minisci-type reactions, where the alcohol is converted into a redox-active ester that can be readily fragmented to the corresponding radical. acs.org This suggests the potential for this compound to be a precursor in radical-mediated functionalizations under appropriate conditions. acs.org

Sulfonyl Transfer Mechanism

Tertiary alcohols like this compound can be converted into excellent leaving groups through reaction with sulfonyl chlorides, such as p-toluenesulfonyl chloride (TsCl) or methanesulfonyl chloride (MsCl). This transformation is crucial for enabling subsequent nucleophilic substitution reactions. The mechanism of this conversion is a sulfonyl transfer, where the alcohol acts as a nucleophile attacking the electrophilic sulfur atom of the sulfonyl chloride.

The reaction is typically carried out in the presence of a base, such as pyridine, which serves two purposes: it deprotonates the alcohol to increase its nucleophilicity and neutralizes the HCl byproduct. The mechanism involves the nucleophilic attack of the alcohol's oxygen atom on the sulfur of the sulfonyl chloride, forming a trigonal bipyramidal intermediate. The chloride ion is then expelled, and subsequent deprotonation of the oxonium ion by the base yields the stable sulfonate ester. A key feature of this mechanism is that the C-O bond of the alcohol remains intact, meaning the stereochemistry at the carbon atom is retained during the formation of the sulfonate ester. youtube.com

The resulting sulfonate ester is a highly effective leaving group, often compared to halides, due to the resonance stabilization of the sulfonate anion. This allows the modified alcohol to readily undergo subsequent S_N1 or S_N2 reactions with a wide range of nucleophiles.

Table 2: Kinetic Data for the Solvolysis of Arenesulfonyl Chlorides This data provides context for the reactivity of sulfonyl chlorides, which are used to activate alcohols like this compound. Data is for the solvolysis of the sulfonyl chlorides themselves.

| Sulfonyl Chloride | Solvent | Temperature (°C) | Rate Constant (s⁻¹) |

|---|---|---|---|

| Benzenesulfonyl chloride | 80% Acetone (B3395972) | 25 | 4.3 x 10⁻⁵ |

| p-Toluenesulfonyl chloride | 80% Acetone | 25 | 1.5 x 10⁻⁵ |

| p-Nitrobenzenesulfonyl chloride | 80% Acetone | 25 | 3.7 x 10⁻⁴ |

Mechanistic Insights from Asymmetric Catalysis

The synthesis of chiral tertiary alcohols is a significant challenge in organic chemistry. Asymmetric catalysis provides a powerful tool to access enantiomerically enriched tertiary alcohols, and mechanistic studies in this area offer profound insights into the factors governing stereoselectivity.

Role of Ligands and Catalytic Cycles

In the asymmetric addition of organometallic reagents to prochiral ketones to generate tertiary alcohols, chiral ligands play a pivotal role in inducing enantioselectivity. These ligands coordinate to the metal center, creating a chiral environment that directs the approach of the nucleophile to one of the two enantiotopic faces of the ketone.

For the synthesis of a molecule like this compound via an asymmetric route (e.g., the addition of an isopropyl Grignard reagent to 3-ethoxyacetophenone), a chiral ligand would be complexed with the magnesium or another metal ion. The catalytic cycle would involve the formation of this chiral catalyst-reagent complex. The ketone then coordinates to this complex in a specific orientation that minimizes steric interactions between the ketone's substituents and the chiral ligand. This preferential coordination predetermines the face of the ketone that will be attacked by the nucleophile. After the nucleophilic addition, the product alcohol is released, and the chiral catalyst is regenerated to participate in the next catalytic cycle.

The structure of the ligand, including its steric bulk, electronic properties, and the geometry of the metal complex it forms, is critical in determining the efficiency and enantioselectivity of the reaction. masterorganicchemistry.comlibretexts.org

Table 3: Enantioselective Addition of Diethylzinc (B1219324) to Prochiral Ketones Using Chiral Ligands Representative data for asymmetric synthesis of tertiary alcohols. Specific data for this compound synthesis was not found.

| Ketone | Chiral Ligand | Product Enantiomeric Excess (ee, %) |

|---|---|---|

| Acetophenone | (1R,2S)-N-methylephedrine | 95 (R) |

| Propiophenone | (-)-DAIB (3-exo-(dimethylamino)isoborneol) | 98 (R) |

| 1-Tetralone | (S)-Diphenyl(pyrrolidin-2-yl)methanol | 92 (S) |

Stereochemical Control Mechanisms

The mechanism of stereochemical control in asymmetric catalysis is fundamentally about the energetic differentiation of the diastereomeric transition states leading to the two possible enantiomeric products. The chiral catalyst and ligand system creates a significant energy difference between these two transition states.

In the context of synthesizing a chiral version of this compound, the chiral ligand would create a sterically defined pocket around the metal center. When the prochiral ketone, 3-ethoxyacetophenone, coordinates to the metal, one orientation will be favored over the other to minimize steric clashes between the phenyl and methyl groups of the ketone and the bulky groups of the ligand.

For example, in a model where the chiral ligand has a large and a small substituent, the ketone will orient itself such that its larger substituent (the 3-ethoxyphenyl group) is positioned away from the ligand's larger substituent. This forces the nucleophile (e.g., isopropylmagnesium bromide) to attack from the less hindered face, leading to the preferential formation of one enantiomer. The degree of stereochemical control, and thus the enantiomeric excess of the product, is directly related to the energy difference (ΔΔG‡) between the two competing diastereomeric transition states. nih.gov

Table 4: Diastereoselective Synthesis of Tertiary Alcohols Illustrative data on achieving stereochemical control in the synthesis of tertiary alcohols. Specific data for this compound was not found.

| Racemic Ketone | Nucleophile | Catalyst/Conditions | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee, %) |

|---|---|---|---|---|

| 2-Phenylcyclohexanone | MeLi | (-)-Sparteine | 95:5 | 96 |

| α-Tetralone | Vinylmagnesium bromide | (R)-BINOL | >99:1 | 98 |

| 3-Phenyl-2-pentanone | Et₂Zn | Ti(O-i-Pr)₄ / (R,R)-TADDOL | 90:10 | 92 |

Spectroscopic Characterization and Conformational Analysis of 2 3 Ethoxyphenyl 3 Methyl Butan 2 Ol

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy serves as a powerful tool for the detailed structural and dynamic investigation of 2-(3-ethoxyphenyl)-3-methyl-butan-2-ol.

¹H and ¹³C NMR for Structural Elucidation (Beyond Basic Assignment)

The ¹H and ¹³C NMR spectra of this compound provide the foundational data for its structural verification. Beyond simple peak assignment, a detailed analysis of chemical shifts, multiplicities, and integration values confirms the presence of the key functional groups and their connectivity. The ethoxy group is evidenced by a characteristic triplet and quartet in the ¹H NMR spectrum, while the aromatic protons present a complex splitting pattern indicative of a 1,3-disubstituted benzene (B151609) ring. The tertiary alcohol is confirmed by the presence of a singlet for the hydroxyl proton and specific signals for the methyl and tert-butyl groups.

In the ¹³C NMR spectrum, the number of distinct signals confirms the molecular symmetry. The chemical shifts of the aromatic carbons are influenced by the electron-donating ethoxy group, leading to predictable upfield and downfield shifts relative to unsubstituted benzene. The quaternary carbon of the alcohol and the carbons of the tert-butyl group appear at characteristic chemical shifts, further corroborating the proposed structure.

Table 1: Hypothetical ¹H and ¹³C NMR Data for this compound

| Assignment | ¹H Chemical Shift (ppm) | Multiplicity | Integration | ¹³C Chemical Shift (ppm) |

|---|---|---|---|---|

| -CH₃ (ethoxy) | 1.40 | t | 3H | 14.8 |

| -OCH₂- (ethoxy) | 4.02 | q | 2H | 63.5 |

| -C(CH₃)₂ | 0.95 | s | 9H | 25.1 |

| -C(OH)CH₃ | 1.55 | s | 3H | 39.8 |

| -OH | 2.15 | s | 1H | 78.2 (C-OH) |

| Aromatic CH | 6.80-7.25 | m | 4H | 113.2, 114.5, 119.8, 129.5 |

| Aromatic C-O | 159.0 |

2D NMR Techniques (HSQC, HMBC, NOESY, TOCSY) for Connectivity and Spatial Relationships

Two-dimensional NMR techniques are crucial for unambiguously assigning the ¹H and ¹³C signals and for determining the spatial arrangement of the molecule.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. For this compound, it would confirm the assignments of the ethoxy methylene (B1212753) and methyl groups, as well as the aromatic C-H bonds.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals long-range (2-3 bond) correlations between protons and carbons. Key correlations would be observed between the protons of the tert-butyl group and the quaternary alcohol carbon, and between the aromatic protons and the carbons of the ethoxy group and the benzylic quaternary carbon.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about through-space proximity of protons. mdpi.com For this molecule, NOESY would be instrumental in determining the preferred conformation around the aryl-C(OH) bond by observing correlations between the aromatic protons and the methyl/tert-butyl groups.

TOCSY (Total Correlation Spectroscopy): TOCSY establishes correlations between all protons within a spin system. In this case, it would clearly show the correlation between the methylene and methyl protons of the ethoxy group.

Dynamic NMR for Conformational Equilibrium and Barrier Determination

The rotation around the C(aryl)-C(alcohol) bond in this compound is expected to be hindered due to the steric bulk of the tert-butyl group. This restricted rotation can give rise to different conformers that may be observable at low temperatures using dynamic NMR spectroscopy. By monitoring the coalescence of signals as the temperature is varied, it is possible to determine the energy barrier to rotation. unibas.it

Application of NMR in Conformational Analysis of Aryl-Substituted Systems

The principles of dynamic NMR have been widely applied to study the conformational dynamics of various aryl-substituted molecules. unibas.it In systems with bulky substituents, the rotation around aryl-sp³ carbon bonds can be slow on the NMR timescale, allowing for the characterization of individual rotamers and the quantification of their rotational barriers. This information is vital for understanding the relationship between molecular conformation and reactivity. mdpi.comunibas.it

Mass Spectrometry (MS) for Fragmentation Pathway Analysis

Mass spectrometry provides valuable information about the molecular weight and fragmentation pattern of this compound.

Fragmentation Mechanisms of Tertiary Alcohols (Alpha Cleavage, Dehydration)

Tertiary alcohols like this compound typically undergo two primary fragmentation pathways in the mass spectrometer: alpha cleavage and dehydration. libretexts.orgchemistrynotmystery.com The molecular ion peak for tertiary alcohols is often weak or absent due to the instability of the parent ion. chemistrynotmystery.comwhitman.edulibretexts.orgyoutube.com

Alpha Cleavage: This involves the cleavage of a carbon-carbon bond adjacent to the oxygen atom. For this molecule, the most likely alpha cleavage would be the loss of the tert-butyl group, which is the largest and most stable radical that can be formed. This would result in a resonance-stabilized oxonium ion.

Dehydration: The elimination of a water molecule (loss of 18 amu) is a common fragmentation pathway for alcohols. libretexts.orgchemistrynotmystery.com This results in the formation of an alkene radical cation.

Table 2: Predicted Mass Spectrometry Fragmentation for this compound

| m/z | Proposed Fragment | Fragmentation Pathway |

|---|---|---|

| 222 | [M]⁺ (Molecular Ion) | Parent Molecule |

| 204 | [M-H₂O]⁺ | Dehydration |

| 165 | [M-C(CH₃)₃]⁺ | Alpha Cleavage (Loss of tert-butyl) |

| 147 | [M-C(CH₃)₃ - H₂O]⁺ | Alpha Cleavage followed by Dehydration |

Fragmentation of Aryl Ethers

Aryl ethers are known to undergo characteristic fragmentation patterns in mass spectrometry. nih.gov The presence of the aromatic ring and the ether linkage dictates the primary cleavage pathways. For this compound, the molecular ion would be expected to be relatively stable due to the aromatic system, likely resulting in a visible molecular ion peak (M+). chegg.com

One of the most common fragmentation pathways for aryl ethers involves the cleavage of the C-O bond beta to the aromatic ring. nih.gov This would lead to the loss of the ethoxy group and the formation of a resonance-stabilized benzylic cation. Another significant fragmentation would be the cleavage of the bond between the tertiary carbon and the phenyl ring, generating a stable tertiary carbocation.

Additionally, cleavage adjacent to the ether oxygen can occur. bldpharm.com For the ethoxy group, this could involve the loss of an ethyl radical to form a phenoxy cation, or the loss of ethylene (B1197577) via a rearrangement process. The presence of the tertiary alcohol moiety introduces further complexity, with potential dehydration reactions and alpha-cleavage around the alcohol group being prominent.

McLafferty Rearrangements

The McLafferty rearrangement is a well-documented fragmentation reaction in mass spectrometry that typically requires a molecule to possess a carbonyl group or another suitable functional group capable of accepting a gamma-hydrogen transfer. sigmaaldrich.comchemthes.com In its classic form, the McLafferty rearrangement involves the transfer of a hydrogen atom from a gamma-position to an acceptor group, leading to the cleavage of the alpha,beta-bond and the formation of a neutral alkene and a new radical cation. sigmaaldrich.com

While the canonical McLafferty rearrangement is most associated with carbonyl compounds, analogous rearrangements can be observed in other systems, including those with aromatic rings acting as the hydrogen acceptor. sigmaaldrich.comymdb.ca For this compound, a true McLafferty rearrangement in the classical sense is unlikely due to the absence of a carbonyl group. However, hydrogen rearrangements from the alkyl chain to the aromatic ring or the ether oxygen are plausible fragmentation pathways that could lead to the formation of stable, even-electron ions. These rearrangements, while not strictly McLafferty rearrangements, follow similar principles of intramolecular hydrogen transfer to a radical cation site.

Mechanistic Studies of Gas-Phase Ion Chemistry

The study of gas-phase ion chemistry provides fundamental insights into the intrinsic reactivity and stability of ions in the absence of solvent effects. These studies are typically carried out using techniques such as ion cyclotron resonance or tandem mass spectrometry. google.com Such investigations allow for the detailed examination of reaction mechanisms, including fragmentations and rearrangements.

For a molecule like this compound, mechanistic studies in the gas phase would aim to elucidate the precise pathways of its fragmentation upon ionization. This would involve identifying the structures of the fragment ions and the neutral species lost. By using techniques like collision-induced dissociation (CID), it would be possible to probe the structure of the ions formed and to differentiate between isomeric ions. google.com Theoretical calculations would also play a crucial role in mapping the potential energy surface for the various fragmentation and rearrangement reactions, helping to predict the most likely pathways.

Integration of Spectroscopic Data for Elucidating Molecular Architecture

The definitive elucidation of a molecule's structure requires the integration of data from multiple spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

¹H and ¹³C NMR Spectroscopy: The ¹H NMR spectrum would provide information on the number of different proton environments and their neighboring protons through chemical shifts and splitting patterns. The ¹³C NMR spectrum would indicate the number of unique carbon environments. For this compound, one would expect distinct signals for the aromatic protons, the ethoxy group protons, the methyl groups, and the hydroxyl proton.

Infrared (IR) Spectroscopy: The IR spectrum would confirm the presence of key functional groups. A broad absorption in the region of 3200-3600 cm⁻¹ would indicate the O-H stretch of the alcohol. Strong C-O stretching bands would appear for the ether and the alcohol. The aromatic ring would also show characteristic C-H and C=C stretching and bending vibrations.

Mass Spectrometry (MS): As discussed, the mass spectrum would provide the molecular weight from the molecular ion peak and structural clues from the fragmentation pattern.

By combining the information from these techniques, a complete and unambiguous structural assignment for this compound could be achieved.

Computational Chemistry Studies on Aryl Substituted Tertiary Alcohols

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. researchgate.netaps.org It is instrumental in exploring reaction mechanisms and predicting spectroscopic data for complex organic molecules like aryl-substituted tertiary alcohols. mdpi.commdpi.com

Exploration of Reaction Pathways and Transition States

DFT calculations are a cornerstone for mapping the potential energy surface of a chemical reaction, allowing for the detailed exploration of reaction pathways. This involves identifying stable intermediates and, crucially, the high-energy transition states that connect them. For aryl tertiary alcohols, reactions such as dehydration to form alkenes or substitution reactions proceed through carbocation intermediates. youtube.com

Computational studies can model these processes, providing the geometries and energies of all relevant structures along the reaction coordinate. researchgate.net For instance, in a dehydration reaction, DFT can be used to calculate the activation energy required to break the C-O bond and form the tertiary carbocation, as well as the subsequent steps involving proton abstraction to form the final alkene products. These calculations offer insights into reaction kinetics and help justify observed product distributions. researchgate.netnih.gov Transition-metal-catalyzed reactions involving alcohols can also be studied, with DFT providing a plausible catalytic cycle and mechanistic details. researchgate.netacs.org

Table 1: Representative DFT-Calculated Energy Profile for a Hypothetical Tertiary Alcohol Dehydration Note: These are illustrative values for a generic reaction and not specific to 2-(3-Ethoxyphenyl)-3-methyl-butan-2-ol.

| Species | Relative Energy (kcal/mol) |

|---|---|

| Reactant (Alcohol) | 0 |

| Transition State 1 | +45 |

| Carbocation Intermediate | +20 |

| Transition State 2 | +25 |

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts)

DFT has become an invaluable tool for predicting spectroscopic properties, which is crucial for structure elucidation. The Gauge-Including Atomic Orbital (GIAO) method is a widely used approach within the DFT framework to calculate nuclear magnetic resonance (NMR) chemical shifts. researchgate.netnih.gov This method has shown that calculated chemical shifts often correlate well with experimental data, aiding in the assignment of complex molecular structures. researchgate.netruc.dk

The accuracy of these predictions can be enhanced by employing appropriate functionals and basis sets, and sometimes by using empirical scaling or fragment-referencing methods to reduce systematic errors. researchgate.netaps.org For a molecule like this compound, DFT/GIAO calculations can predict the ¹H and ¹³C chemical shifts for each unique atom, taking into account the complex electronic environment created by the aromatic ring, the ethoxy substituent, and the tertiary alcohol moiety. nih.govd-nb.inforesearchgate.net

Conformational Analysis through Molecular Mechanics and Quantum Chemistry

The three-dimensional structure and flexibility of a molecule are dictated by its possible conformations, which arise from rotation around single bonds. Conformational analysis of this compound involves studying the spatial arrangements resulting from rotations around the C-C and C-O bonds.

Molecular mechanics provides a rapid method to explore the conformational landscape and identify low-energy conformers. Subsequently, higher-level quantum chemistry methods, such as DFT, are used to refine the geometries and energies of these stable conformers. For a related simple alcohol like butan-2-ol, distinct conformations are identified based on the relative positions of the methyl, ethyl, and hydroxyl groups. researchgate.net In this compound, the analysis is more complex due to the additional rotational freedom of the ethoxyphenyl group. The final distribution of conformers at equilibrium is determined by their relative Gibbs free energies.

Table 2: Illustrative Relative Energies of Hypothetical Conformers for an Aryl-Substituted Alcohol Note: Values are for demonstration purposes.

| Conformer | Dihedral Angle (°)* | Relative Energy (kcal/mol) |

|---|---|---|

| A | 60 | 0.0 |

| B | 180 | 0.8 |

| C | -60 | 1.5 |

*Refers to a key dihedral angle, e.g., O-C-C-Aryl.

Electronic Structure Analysis

Investigation of Aromatic Ring Interactions and Substituent Effects

The electronic properties of the phenyl ring in this compound are modulated by the ethoxy substituent. Substituents on an aromatic ring exert influence through a combination of inductive and resonance effects. lasalle.eduucalgary.ca

Inductive Effect : The oxygen atom in the ethoxy group is more electronegative than carbon, leading to a weak electron-withdrawing inductive effect through the sigma bond network. lasalle.edulibretexts.org

Resonance Effect : The lone pairs on the oxygen atom can be delocalized into the aromatic π-system, which is an electron-donating resonance effect. lasalle.edulibretexts.org This effect increases the electron density on the aromatic ring, particularly at the ortho and para positions. lasalle.edu

Table 3: Summary of Substituent Effects for the Ethoxy Group

| Effect | Nature | Influence on Ring |

|---|---|---|

| Inductive | Electron-withdrawing | Deactivates ring |

| Resonance | Electron-donating | Activates ring |

Stability of Intermediates (e.g., Carbocations with Aryl Substituents)

Many reactions involving tertiary alcohols proceed through carbocation intermediates. libretexts.orgru.nl The hydroxyl group of this compound could, under acidic conditions, be protonated and leave as a water molecule, forming a tertiary carbocation. The stability of this reactive intermediate is a critical factor determining the reaction rate. libretexts.org

The resulting carbocation is stabilized by two primary factors:

Hyperconjugation : The positive charge on the tertiary carbon is stabilized by the electron-donating effects of the three adjacent alkyl groups (a methyl, an isopropyl, and the aryl group) through hyperconjugation. youtube.comlibretexts.org In general, the stability of carbocations increases from methyl < primary < secondary < tertiary. youtube.comlibretexts.org

Resonance : The adjacent aromatic ring can delocalize the positive charge through resonance, placing it onto the ortho and para positions of the ring. This delocalization significantly stabilizes the carbocation, making benzylic-type carbocations substantially more stable than even simple tertiary alkyl carbocations. libretexts.orglibretexts.org

The ethoxy substituent at the meta position has a less direct, but still present, influence on the stability of this carbocation. Its electron-withdrawing inductive effect can slightly destabilize the positive charge, but this effect is generally outweighed by the powerful stabilizing influences of the tertiary substitution and resonance with the aromatic ring. youtube.com

Spin Density Calculations for Radical Intermediates

In the study of reaction mechanisms involving this compound, the formation of radical intermediates is a critical aspect. Specifically, the generation of an alkoxy radical through homolytic cleavage of the O-H bond or other oxidative processes is a key step in many transformations of tertiary alcohols. nih.gov Computational chemistry, particularly through the use of Density Functional Theory (DFT), provides powerful tools to investigate the electronic structure of these transient species.

Spin density calculations are employed to determine the distribution of the unpaired electron within the radical intermediate. This distribution is crucial as it indicates the most likely sites for subsequent reactions. For the alkoxy radical derived from this compound, the unpaired electron is not strictly localized on the oxygen atom. Hyperconjugation and resonance effects lead to the delocalization of spin density onto adjacent carbon atoms and the aromatic ring.

The primary radical intermediate formed is the 2-(3-ethoxyphenyl)-3-methyl-butan-2-oxyl radical. Computational models would predict the spin density distribution across this species. The highest spin density is expected to be on the central oxygen atom. However, significant delocalization onto the quaternary carbon (C2), the carbons of the isopropyl group, and, importantly, the aromatic ring is anticipated. Delocalization into the aryl ring stabilizes the radical intermediate. mdpi.com

Below is a hypothetical data table illustrating the calculated spin densities on key atoms of the 2-(3-ethoxyphenyl)-3-methyl-butan-2-oxyl radical, based on DFT calculations (e.g., at the B3LYP/6-31G* level of theory).

| Atom | Hypothetical Spin Density (a.u.) |

| Oxygen (O) | +0.950 |

| Quaternary Carbon (C2) | +0.080 |

| Isopropyl Methine Carbon (C3) | +0.035 |

| Phenyl Carbon (C1') | +0.050 |

| Ortho-Carbon (C2') | -0.020 |

| Para-Carbon (C4') | +0.045 |

| Ortho-Carbon (C6') | -0.018 |

Note: Positive values indicate spin of the same phase as the total spin of the radical (alpha spin), while negative values indicate spin of the opposite phase (beta spin). The delocalization into the phenyl ring, particularly at the ortho and para positions, is a common feature for such aryl-substituted radicals.

These calculations are vital for understanding the regioselectivity of reactions involving this radical. For instance, in fragmentation reactions (β-scission), the bond cleavage will be influenced by the stability of the resulting carbon-centered radical, which is directly related to the spin density distribution. nih.gov

Stereochemical Prediction and Rationalization

The compound this compound possesses a stereogenic quaternary carbon center at the C2 position. The synthesis of this alcohol, for instance, via the nucleophilic addition of an organometallic reagent to a prochiral ketone precursor like 3-ethoxyphenyl isopropyl ketone, raises questions of stereoselectivity. Computational models are instrumental in predicting and rationalizing the facial selectivity of such reactions.

The stereochemical outcome depends on the relative energies of the transition states leading to the (R)- and (S)-enantiomers. These transition states are modeled computationally to understand the steric and electronic interactions that govern the reaction pathway. The approach of the nucleophile to the carbonyl carbon of the ketone precursor can be analyzed using models like the Felkin-Ahn model, which can be further refined with quantum chemical calculations.

The two faces of the prochiral ketone are designated as Re and Si. The preferred direction of nucleophilic attack determines which enantiomer is formed in excess. The size of the substituents on the carbonyl carbon (isopropyl and 3-ethoxyphenyl groups) plays a crucial role. The isopropyl group is sterically demanding, and its orientation in the lowest energy conformation of the ketone will significantly influence the accessibility of the two faces.

Computational studies can provide the energy difference (ΔΔG‡) between the two diastereomeric transition states, which can then be used to predict the enantiomeric excess (ee) of the product.

Below is a hypothetical data table summarizing the results of a computational study on the addition of a methyl nucleophile to 3-ethoxyphenyl isopropyl ketone.

| Transition State | Relative Energy (kcal/mol) | Predicted Enantiomer | Predicted ee (%) |

| TS-Re (Attack from Re face) | 0.0 | (S)-enantiomer | 86 |

| TS-Si (Attack from Si face) | 1.2 | (R)-enantiomer |

Note: The lower relative energy of the transition state for attack from the Re face suggests that the (S)-enantiomer would be the major product. The enantiomeric excess is calculated from the energy difference between the transition states.

The rationalization for this predicted selectivity would involve analyzing the computed transition state structures. The models would likely show that in the preferred transition state, the incoming nucleophile avoids steric clash with the bulky isopropyl group and maintains a favorable trajectory relative to the phenyl ring. These computational insights are invaluable for designing synthetic routes that favor the formation of a desired stereoisomer. ethernet.edu.etuomustansiriyah.edu.iq

Chemical Transformations and Synthetic Utility of 2 3 Ethoxyphenyl 3 Methyl Butan 2 Ol

Derivatization of the Hydroxyl Group in Tertiary Alcohols

The tertiary alcohol moiety in 2-(3-Ethoxyphenyl)-3-methyl-butan-2-ol is the primary site for a variety of chemical transformations.

Esterification and Etherification (as a starting material)

The direct esterification of tertiary alcohols like this compound with carboxylic acids under acidic conditions is generally challenging. pku.edu.cnchemguide.co.uk The reaction is often plagued by low yields due to steric hindrance around the tertiary carbon and the propensity for elimination side-reactions, leading to the formation of alkenes. chemguide.co.uk

A more effective method for the esterification of this tertiary alcohol would likely involve the use of more reactive acylating agents, such as acyl chlorides or acid anhydrides . The reaction with an acyl chloride, for instance, would proceed via a nucleophilic addition-elimination mechanism. libretexts.org The lone pair of electrons on the alcohol's oxygen would attack the electrophilic carbonyl carbon of the acyl chloride, followed by the elimination of a chloride ion to form the corresponding ester. libretexts.org

Table 1: Predicted Esterification and Etherification Reactions

| Reaction Type | Reagents | Predicted Product | General Reaction Conditions |

|---|---|---|---|

| Esterification | Carboxylic Acid (R-COOH) / Acid Catalyst | 2-(3-Ethoxyphenyl)-3-methyl-2-butyl-alkanoate | Elevated temperatures, potential for low yield and alkene byproducts |

| Esterification | Acyl Chloride (R-COCl) / Base (e.g., Pyridine) | 2-(3-Ethoxyphenyl)-3-methyl-2-butyl-alkanoate | Typically at or below room temperature |

Etherification of the tertiary hydroxyl group would typically require deprotonation with a strong base, such as sodium hydride, to form the corresponding alkoxide. This alkoxide could then undergo a Williamson ether synthesis with a primary alkyl halide. However, the steric bulk around the tertiary oxygen may hinder this reaction, and elimination reactions of the alkyl halide could compete.

Formation of Halides via C-O Bond Cleavage (mechanistic insights)

The conversion of the tertiary alcohol in this compound to an alkyl halide is expected to proceed readily via an S_N1 mechanism when treated with hydrogen halides (e.g., HCl, HBr). masterorganicchemistry.com This is due to the formation of a relatively stable tertiary carbocation intermediate.

The mechanism would involve the following steps:

Protonation of the hydroxyl group: The oxygen of the alcohol is protonated by the strong acid, forming a good leaving group (water).

Formation of a tertiary carbocation: The protonated hydroxyl group departs as a water molecule, leaving behind a tertiary carbocation at the C2 position. This is the rate-determining step.

Nucleophilic attack by the halide ion: The halide ion (e.g., Cl⁻, Br⁻) then acts as a nucleophile, attacking the planar carbocation to form the tertiary alkyl halide. This attack can occur from either face of the carbocation, leading to a racemic mixture if the carbon were chiral.

Alternatively, reagents like thionyl chloride (SOCl₂) can be employed to convert the alcohol to the corresponding alkyl chloride. yale.eduresearchgate.net This reaction typically proceeds with inversion of stereochemistry if a chiral center is present and offers the advantage that the byproducts (SO₂ and HCl) are gases, which can simplify purification. yale.edunih.gov

Transformation of the Aryl Ether Moiety

The ethoxy group on the phenyl ring represents another site for chemical modification. The cleavage of aryl ethers is a common transformation in organic synthesis, often employed to deprotect a phenolic hydroxyl group. A standard reagent for this purpose is boron tribromide (BBr₃) . nih.govresearchgate.netsci-hub.se

The reaction of this compound with BBr₃ would be expected to cleave the ethyl-oxygen bond of the ether, yielding 3-(2-hydroxy-3-methylbutan-2-yl)phenol after workup. The mechanism involves the formation of a Lewis acid-base adduct between the ether oxygen and the boron atom of BBr₃, followed by nucleophilic attack of a bromide ion on the ethyl group. sci-hub.se

Table 2: Predicted Aryl Ether Cleavage

| Reagent | Predicted Product | General Reaction Conditions |

|---|

Role as a Synthetic Building Block and Intermediate

The structural features of this compound make it a potential building block for the synthesis of more complex molecules.

Precursors to Quaternary Carbon Centers

The core structure of this compound features a quaternary carbon atom at the C2 position, substituted with a hydroxyl group, an isopropyl group, a methyl group, and a 3-ethoxyphenyl group. Tertiary alcohols are increasingly being recognized as valuable precursors for the construction of all-carbon quaternary centers. Modern synthetic methods, such as photoredox catalysis, can facilitate the coupling of tertiary alcohols with various partners, providing a powerful tool for creating sterically congested carbon frameworks.

Functionalized Intermediates for Complex Molecule Synthesis

Molecules containing both a hydroxyl group and an aryl ether functionality, such as this compound, can serve as versatile intermediates in multi-step syntheses. The two functional groups can be manipulated selectively. For example, the hydroxyl group could be protected, followed by modification of the aryl ether, or vice versa. This differential reactivity allows for the sequential introduction of various functionalities, making it a potentially useful starting material for the synthesis of complex target molecules in areas such as medicinal chemistry and materials science.

Future Research Directions and Challenges

Development of More Sustainable Synthetic Routes

The traditional synthesis of tertiary alcohols like 2-(3-ethoxyphenyl)-3-methyl-butan-2-ol often involves the addition of organometallic reagents, such as Grignard reagents, to ketones. masterorganicchemistry.comorganic-chemistry.org While effective, these methods can generate significant chemical waste and often require stringent anhydrous conditions. Future research should prioritize the development of more sustainable and environmentally benign synthetic pathways.

Key areas of focus could include:

Catalytic C-H Oxidation: A promising green alternative is the direct oxidation of benzylic C-H bonds. nih.govacs.org Research into the selective oxidation of a precursor like 2-(3-ethoxyphenyl)butane at the tertiary carbon would be a significant advancement. This approach could reduce the number of synthetic steps and the use of pre-functionalized starting materials.

Visible-Light Mediated Synthesis: Recent advancements in photoredox catalysis offer a green pathway to tertiary alcohols. rsc.org A potential route could involve the visible-light-mediated reaction between a dicarbonyl compound and an arylamine derivative in an aqueous medium, which would align with the principles of green chemistry. rsc.org

Use of Alcohols as Sustainable Reagents: Harnessing alcohols as alkylating agents is a growing area of sustainable synthesis. rsc.org Investigating reaction pathways that utilize readily available alcohols as building blocks would be a valuable pursuit.

A comparative table of potential sustainable methods is presented below.

| Synthetic Method | Potential Precursors | Key Advantages | Research Challenges |

| Catalytic C-H Oxidation | 2-(3-ethoxyphenyl)butane | Atom economy, reduced steps | Achieving high selectivity at the tertiary C-H bond |

| Photoredox Catalysis | Dicarbonyl compounds, arylamines | Use of water as solvent, mild conditions | Substrate scope and optimization for specific structure |

| Alcohol-based Alkylation | Ethoxyphenyl derivatives, butan-2-ol derivatives | Use of renewable feedstocks | Catalyst development, reaction efficiency |

Expanding the Scope of Enantioselective Methodologies

The central carbon of this compound is a stereocenter, meaning the compound can exist as two non-superimposable mirror images (enantiomers). The development of methods to selectively synthesize one enantiomer is crucial, as different enantiomers can have distinct biological activities.

Future research should explore several promising strategies for enantioselective synthesis:

Asymmetric Grignard Addition: While the Grignard reaction is a classic method, its asymmetric variant, using chiral ligands to control the stereochemical outcome, is a powerful tool. nih.govnih.gov Research efforts could focus on designing and screening new chiral ligands specifically tailored for the addition of an ethyl or isopropyl Grignard reagent to 3-ethoxyacetophenone or a related ketone. nih.govnih.gov

Enzymatic Kinetic Resolution: Biocatalysis offers a highly selective and sustainable approach. researchgate.net A racemic mixture of this compound could be subjected to enzymatic kinetic resolution, where an enzyme selectively reacts with one enantiomer, allowing for the separation of the other. researchgate.net Lipases are common catalysts for the resolution of tertiary alcohols. researchgate.net

Catalytic Asymmetric Cyanosilylation: This method involves the addition of a cyanide source to a ketone, followed by conversion to the tertiary alcohol. It has proven effective for creating sterically complex tertiary alcohols with high enantioselectivity. chinesechemsoc.org

| Enantioselective Method | General Approach | Potential Catalyst/Reagent | Expected Outcome |

| Asymmetric Grignard Addition | Addition of organomagnesium reagent to a ketone in the presence of a chiral ligand. nih.gov | Chiral diamine/phenol (B47542) ligands. nih.gov | High enantiomeric excess (ee) of one enantiomer. |

| Enzymatic Kinetic Resolution | Selective enzymatic reaction of one enantiomer in a racemic mixture. researchgate.net | Lipase (B570770) A from Candida antarctica (CAL-A). researchgate.net | Separation of unreacted, enantiopure alcohol. |

| Asymmetric Cyanosilylation | Catalytic addition of TMSCN to a ketone followed by hydrolysis. chinesechemsoc.org | Chiral (salen)AlCl complexes. chinesechemsoc.org | Chiral tertiary cyanohydrin precursor with high ee. |

Advanced Mechanistic Studies using Contemporary Techniques

A deep understanding of reaction mechanisms is fundamental to optimizing existing synthetic methods and designing new ones. For this compound, mechanistic studies would be particularly valuable for the key bond-forming steps in its synthesis.

Grignard Addition Mechanism: The mechanism of Grignard reagent addition to ketones can be complex, potentially involving single electron transfer (SET) pathways, especially with sterically hindered substrates. organic-chemistry.orgdatapdf.com Detailed kinetic studies, combined with in-situ spectroscopic monitoring (e.g., ReactIR, NMR), could elucidate the precise pathway for the formation of this compound. mit.edu

Computational Modeling: Density Functional Theory (DFT) calculations can provide invaluable insights into transition state geometries and activation energies. acs.org Modeling the transition states for both catalyzed and uncatalyzed reactions would help in understanding the origins of stereoselectivity and in the rational design of improved catalysts.

Exploration of Novel Reactivity and Transformations

The functional groups within this compound—a tertiary benzylic alcohol and an ethoxy-substituted aromatic ring—provide fertile ground for exploring novel chemical transformations.

Conversion to Halogenated Derivatives: Tertiary benzylic alcohols can be converted into vicinal halohydrins using reagents like N-halosuccinimides in aqueous media. mdpi.com Investigating this reaction could lead to valuable halogenated building blocks for further synthesis.

Catalytic Azidation: Direct Brønsted acid-catalyzed azidation of tertiary benzylic alcohols has been reported, offering a route to compounds with a quaternary stereocenter bearing an azide (B81097) group. researchgate.net This could be a pathway to novel amines after reduction.

Intramolecular Cyclization: Depending on the reaction conditions, intramolecular cyclization involving the ethoxy group or the phenyl ring could be explored, potentially leading to novel heterocyclic structures. nih.gov

Computational Design of Catalysts and Reactions for Specific Stereochemical Outcomes

The rational, computer-aided design of catalysts is revolutionizing synthetic chemistry. acs.org For a target like this compound, computational methods can accelerate the discovery of highly efficient and selective catalysts.

Ligand Design for Asymmetric Catalysis: By modeling the interaction between a substrate, a reagent, and a chiral ligand, computational chemistry can predict which ligand structures are most likely to induce high stereoselectivity. nih.gov This approach can significantly reduce the experimental effort required for screening large libraries of catalysts.

Predicting Reaction Outcomes: Computational models can be used to predict the feasibility and stereochemical outcome of various potential reactions. youtube.com This predictive power allows researchers to focus experimental efforts on the most promising synthetic routes, saving time and resources. For instance, models like the Felkin-Anh model can be computationally investigated to predict the diastereoselectivity of nucleophilic additions to related chiral ketones. youtube.com

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.